N-(2-chlorobenzyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H14ClFN2O2 and its molecular weight is 344.77. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships
Research on similar compounds, such as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, reveals the significance of structural modifications to enhance metabolic stability and biological efficacy. Analogues with varied 6,5-heterocyclic replacements have been explored to mitigate metabolic deacetylation issues, highlighting the importance of structural nuances in medicinal chemistry and drug design efforts (Stec et al., 2011).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including vibrational spectra and electronic properties evaluation, provide insights into the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies underscore the compounds' light harvesting efficiency and their nonlinear optical (NLO) activity, which is crucial for photovoltaic efficiency modeling and ligand-protein interactions (Mary et al., 2020).
Anti-inflammatory and Antipsychotic Potential
Investigations into N-(3-chloro-4-fluorophenyl) acetamide derivatives have demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammation-related disorders (Sunder & Maleraju, 2013). Similarly, studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols indicate potential antipsychotic applications without the typical side effects associated with dopamine receptor interaction (Wise et al., 1987).
Cytotoxic and Antimicrobial Activities
The cytotoxic activities of sulfonamide derivatives, with particular efficacy against breast and colon cancer cell lines, illustrate the potential for developing new anticancer therapies (Ghorab et al., 2015). Additionally, novel acetamide, isoxazolidine, and isoxazoline derivatives have shown promising corrosion inhibition efficiencies, which could be beneficial in materials science and industrial applications (Yıldırım & Cetin, 2008).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-16-4-2-1-3-13(16)11-21-18(23)10-15-9-17(24-22-15)12-5-7-14(20)8-6-12/h1-9H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJUDNLYSKLJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.